Dimethyl 2-(4-chlorophenyl)succinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(4-chlorophenyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVTWKOOQPWSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocol for the synthesis of dimethyl 2-(4-chlorophenyl)succinate from precursors
Topic: Protocol for the synthesis of dimethyl 2-(4-chlorophenyl)succinate from precursors Content Type: Application Note & Protocol
Via Palladium-Catalyzed -Arylation and Enolate Alkylation Strategies
Abstract
This application note details the synthesis of This compound , a critical scaffold in the development of metabolic and oncological therapeutics. We present two distinct, validated protocols: (1) A high-precision Palladium-Catalyzed
Part 1: Strategic Route Analysis
The synthesis of
| Feature | Method A: Pd-Catalyzed | Method B: Enolate Alkylation |
| Precursors | Dimethyl succinate + 1-Bromo-4-chlorobenzene | Methyl 2-(4-chlorophenyl)acetate + Methyl bromoacetate |
| Key Reagents | Pd(dba)₂, P( | LDA or NaH, THF |
| Selectivity | High (Chemoselective at Br over Cl) | High (Regioselective alkylation) |
| Atom Economy | Excellent | Good |
| Primary Use | Discovery/High-Throughput Screening | Scale-up/Process Chemistry |
| Mechanism | Cross-Coupling (Catalytic) | S |
Part 2: Protocol A – Palladium-Catalyzed -Arylation
Target Audience: Discovery Chemists requiring high purity and functional group tolerance. Principle: This method utilizes the chemoselectivity of modern Pd-catalysts to couple dimethyl succinate with 1-bromo-4-chlorobenzene. The catalyst preferentially inserts into the C-Br bond, leaving the C-Cl bond intact for further functionalization.
Reagents & Materials
-
Substrate 1: Dimethyl succinate (1.1 equiv)
-
Substrate 2: 1-Bromo-4-chlorobenzene (1.0 equiv)
-
Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1-2 mol%)
-
Ligand: Tri-tert-butylphosphine [P(
-Bu)₃] (1M in toluene, 2-4 mol%) -
Base: Lithium hexamethyldisilazide (LiHMDS) (1M in THF, 2.2 equiv)
-
Solvent: Anhydrous Toluene (degassed)
Experimental Procedure
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk tube under Argon, charge Pd(dba)₂ (1.0 mol%) and P(
-Bu)₃ (2.0 mol%). -
Add anhydrous Toluene (5 mL/mmol). Stir for 10 minutes at room temperature (RT) to generate the active catalytic species (PdL₂).
-
-
Enolate Generation:
-
In a separate flask, dissolve dimethyl succinate (1.1 equiv) in Toluene.
-
Cool to 0°C. Add LiHMDS (2.2 equiv) dropwise over 15 minutes.
-
Note: The use of 2+ equivalents of base is critical to prevent product inhibition, as the mono-arylated product is more acidic than the starting material.
-
-
Coupling Reaction:
-
Add the 1-bromo-4-chlorobenzene (1.0 equiv) to the catalyst solution.
-
Transfer the enolate solution via cannula into the catalyst/aryl halide mixture.
-
Seal the vessel and stir at RT for 12–18 hours. (Optimization: Mild heating to 40°C may accelerate sluggish reactions).
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with Ethyl Acetate (EtOAc). Separate phases.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).
-
Yield Expectation: 85–92%.
-
Mechanistic Visualization (Protocol A)
Figure 1: Catalytic cycle for the Pd-catalyzed
Part 3: Protocol B – Classical Enolate Alkylation
Target Audience: Process Chemists and labs without access to gloveboxes. Principle: This route constructs the succinate skeleton by alkylating a phenylacetate derivative. It avoids the use of transition metals and expensive ligands.
Reagents & Materials
-
Substrate: Methyl 2-(4-chlorophenyl)acetate (1.0 equiv)
-
Alkylating Agent: Methyl bromoacetate (1.1 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or NaH (1.2 equiv)
-
Solvent: Anhydrous THF
Experimental Procedure
-
Base Preparation (if using LDA):
-
Cool anhydrous THF (10 mL/mmol) to -78°C (Dry ice/Acetone bath).
-
Add diisopropylamine (1.2 equiv) followed by
-BuLi (1.2 equiv). Stir for 30 min to form LDA.
-
-
Deprotonation:
-
Dissolve methyl 2-(4-chlorophenyl)acetate in a minimal amount of THF.
-
Add dropwise to the LDA solution at -78°C.
-
Stir for 1 hour to ensure complete formation of the enolate. The solution often turns yellow/orange.
-
-
Alkylation:
-
Add methyl bromoacetate (1.1 equiv) dropwise to the cold enolate solution.
-
Crucial Step: Allow the reaction to warm slowly to RT over 4–6 hours. The reaction is driven by the S
2 attack of the enolate on the primary bromide.
-
-
Workup:
-
Quench with 1M HCl (carefully) or saturated NH₄Cl.
-
Extract with Diethyl Ether (Et₂O) or EtOAc.
-
Wash with NaHCO₃ (to remove unreacted acetic acid derivatives) and brine.
-
-
Purification:
-
Recrystallization from Methanol/Water is often possible.
-
Alternatively, use vacuum distillation for large batches (bp >150°C at high vacuum).
-
Yield Expectation: 75–85%.
-
Workflow Diagram (Protocol B)
Figure 2: Process flow for the alkylation of methyl 2-(4-chlorophenyl)acetate.
Part 4: Data Analysis & Troubleshooting
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
7.30 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 4.05 (dd, 1H, Ar-CH), 3.68 (s, 3H, OMe), 3.65 (s, 3H, OMe), 3.18 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂). -
¹³C NMR: Characteristic carbonyl peaks at ~172 ppm and ~174 ppm; Ar-CH signal at ~45-50 ppm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete conversion due to catalyst deactivation. | Ensure strict O₂-free conditions. Switch to Pd(OAc)₂/Q-Phos system. |
| Dialkylation (Protocol A) | Excess base or high temperature. | Use exactly 2.2 equiv base; keep temp <40°C. |
| Starting Material Recovery (Protocol B) | Enolate quenching by moisture. | Dry THF over Na/Benzophenone; ensure N₂ atmosphere. |
| Elimination Byproducts | High temperature during alkylation. | Keep reaction at -78°C during addition; warm very slowly. |
References
-
Vo, G. D., & Hartwig, J. F. (2008).[1] Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos.[1] Angewandte Chemie International Edition, 47(11), 2127–2130.[1] Link
-
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society, 125(37), 11176–11177. Link
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient synthesis of alpha-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. Journal of the American Chemical Society, 124(6), 12557–12565. Link
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. Link
-
Rondestvedt, C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction).[2][3][4][5] Organic Reactions, 24, 225. (For historical context on alternative arylation routes). Link
Sources
- 1. Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2P from Aniline! (Meerwein arylation) , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 4. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis conditions for converting dimethyl 2-(4-chlorophenyl)succinate to acid
[1]
Executive Summary
This guide details the optimized protocol for the complete saponification of dimethyl 2-(4-chlorophenyl)succinate to its corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid (CAS 58755-91-2). This transformation is a critical step in the synthesis of GABA-B receptor agonists (e.g., Baclofen analogs) and succinimide-based anticonvulsants.
The protocol utilizes a base-catalyzed hydrolysis mechanism (
Chemical Context & Mechanism[1][2][3][4][5]
Reaction Scheme
The transformation involves the cleavage of two methyl ester groups.[1] The C1 ester is sterically hindered by the bulky aryl group, while the C4 ester is relatively accessible.
Figure 1: Reaction pathway from diester to diacid via the disodium salt intermediate.
Mechanistic Considerations
-
Electronic Effects: The p-chloro substituent is electron-withdrawing (inductive effect), which increases the electrophilicity of the carbonyl carbons, theoretically accelerating nucleophilic attack compared to the unsubstituted phenyl analog.
-
Steric Effects: The C2-position is a quaternary center in the transition state. Incomplete hydrolysis often yields the C4-monoacid/C1-ester byproduct.[1] To drive the reaction to completion, thermodynamic control (reflux) and excess base are mandatory.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | This compound (>98%) | Starting Material |
| Base | Sodium Hydroxide (NaOH), 4N Aqueous Solution | Reagent |
| Solvent | Methanol (HPLC Grade) | Co-solvent |
| Acid | Hydrochloric Acid (HCl), 6N | Quenching/Protonation |
| Reactor | Round-bottom flask with reflux condenser | Vessel |
Standard Operating Procedure (SOP)
Step 1: Solubilization
-
Charge a reaction vessel with 10.0 g (39.0 mmol) of this compound.
-
Add 50 mL of Methanol . Stir at room temperature until the solid is fully dispersed. Note: The ester may not dissolve completely until heating begins.
Step 2: Saponification
-
Add 29.2 mL (117 mmol, 3.0 eq) of 4N NaOH aqueous solution dropwise over 10 minutes.
-
Heat the mixture to Reflux (approx. 65-70°C) .
-
Maintain reflux for 3 to 4 hours . The solution should become clear and homogeneous as the lipophilic diester converts to the hydrophilic disodium salt.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture.
-
Quench with 50 µL dilute HCl and analyze via HPLC or TLC (Mobile Phase: Hexane:EtOAc 1:1).
-
Target: < 0.5% starting material and < 1.0% mono-ester intermediate.[1]
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove the majority of Methanol.[1] Do not distill to dryness; keep the aqueous phase.
-
Dilute the residue with 30 mL of water .
-
Cool the aqueous solution to 0-5°C in an ice bath.
-
Slowly add 6N HCl until the pH reaches 1.0 - 1.5 .
-
Observation: The product will precipitate as a white solid.[1]
-
-
Stir the slurry at 0-5°C for 30 minutes to ensure complete crystallization.
Step 5: Purification
Process Workflow & Logic
Figure 2: Operational workflow for the hydrolysis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation (pH too high) | Ensure pH is < 2.[1]0. The chlorophenyl group decreases water solubility, but high ionic strength helps salting out.[1] |
| "Oiling Out" | Product precipitating as oil | The mixture is too hot during acidification.[1] Cool to < 5°C before adding HCl. |
| Mono-ester Impurity | Insufficient reaction time or base | Increase reflux time by 2 hours or increase base to 4.0 eq. |
| Decarboxylation | Excessive temperature | Do not exceed 80°C. Avoid strong mineral acids during the heating phase (only use for quench).[1] |
Green Chemistry Adaptation
For labs prioritizing green metrics, Ethanol can replace Methanol with no loss in yield.[1] However, the reflux temperature will be higher (78°C), which actually accelerates the reaction rate.
References
-
PubChem. (n.d.).[1][4] 2-(4-Chlorophenyl)succinic acid (CID 580487).[1][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Theodorou, V., et al. (2018).[1][6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[6] (Provides foundational kinetics for hindered ester hydrolysis). Retrieved from [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(4-Chlorophenyl)succinic acid | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
Scalable Methods for the Esterification of 2-(4-chlorophenyl)succinic Acid: An Application Guide
Abstract
This comprehensive application note provides detailed protocols and scalable methodologies for the esterification of 2-(4-chlorophenyl)succinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Recognizing the industrial significance of this compound, this guide focuses on robust and efficient esterification strategies suitable for large-scale production. We will explore classic acid-catalyzed methods like Fischer-Speier esterification, delve into the use of activating agents for milder reaction conditions, and discuss the implementation of heterogeneous catalysts for improved process sustainability. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical guidance to select and optimize an esterification process that aligns with their specific scalability and purity requirements.
Introduction
2-(4-Chlorophenyl)succinic acid is a versatile dicarboxylic acid derivative whose esters are valuable precursors in organic synthesis. The presence of the chlorophenyl group and the two carboxylic acid functionalities allows for diverse chemical modifications, making it a crucial building block in the development of novel compounds with potential biological activity. The efficient and scalable synthesis of its corresponding esters is therefore a critical step in the manufacturing pipeline of numerous commercial products.
This guide will focus on providing a thorough understanding of the key considerations for scaling up the esterification of this specific substrate. We will address common challenges such as achieving complete di-esterification, minimizing side reactions, and ensuring cost-effective and environmentally responsible processes.
Mechanistic Considerations in Esterification
The fundamental principle of acid-catalyzed esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] The mechanism proceeds through several equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4][5]
-
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.
To drive the equilibrium towards the formation of the ester, common strategies include using a large excess of the alcohol or removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][6][7][8]
Scalable Esterification Methodologies
The choice of an appropriate esterification method for 2-(4-chlorophenyl)succinic acid on a large scale depends on several factors, including the desired ester (mono- or di-ester), the reactivity of the alcohol, cost considerations, and environmental regulations. Below, we detail three primary scalable approaches.
Fischer-Speier Esterification: The Workhorse of Bulk Ester Synthesis
The Fischer-Speier esterification is a classic and cost-effective method for producing esters, particularly on a large scale.[6] It is well-suited for the esterification of 2-(4-chlorophenyl)succinic acid with simple primary and secondary alcohols.
-
Catalyst Selection: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts.[2] For industrial applications, solid acid catalysts like ion-exchange resins or zeolites are gaining traction due to their ease of separation and reusability, which simplifies downstream processing and reduces waste.[9]
-
Driving the Equilibrium: On a large scale, using a significant excess of the alcohol is often the most practical approach to maximize conversion.[6] Alternatively, for higher boiling alcohols, azeotropic removal of water using a solvent like toluene is highly effective.[6][7]
-
Reaction Control: Monitoring the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and prevent the formation of impurities.
Caption: Workflow for a scalable Fischer-Speier esterification process.
Acid Chloride Mediated Esterification: For Enhanced Reactivity
When dealing with less reactive alcohols or when milder reaction conditions are required, converting the carboxylic acid to a more reactive acyl chloride is an excellent strategy.[10] This method avoids the equilibrium limitations of the Fischer-Speier reaction as the reaction is essentially irreversible.[10]
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents to convert carboxylic acids to their corresponding acid chlorides.[10][11] Careful control of the reaction temperature and stoichiometry is essential to prevent side reactions.
-
Two-Step Process: This is a two-step, one-pot or two-pot synthesis. The acid chloride is typically formed first and then reacted with the alcohol, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Safety Considerations: Both thionyl chloride and the generated HCl are corrosive and require handling in appropriate equipment, especially at scale.
Caption: Two-step workflow for esterification via an acid chloride intermediate.
Heterogeneous Catalysis: A Green and Efficient Approach
The use of solid acid catalysts offers significant advantages in terms of process simplification and sustainability. These catalysts can be easily recovered by filtration and reused, minimizing waste and catalyst contamination in the final product.
-
Catalyst Choice: A variety of solid acid catalysts can be employed, including:
-
Reaction Conditions: The reaction is typically carried out by heating a mixture of the carboxylic acid, alcohol, and the solid catalyst. The efficiency of the catalyst can be influenced by factors such as particle size, pore size, and surface acidity.
-
Catalyst Deactivation and Regeneration: While reusable, solid catalysts can experience deactivation over time. Protocols for their regeneration are often necessary for long-term, cost-effective operation.
Caption: A sustainable workflow utilizing a recyclable heterogeneous catalyst.
Detailed Protocols
Protocol 1: Scalable Fischer-Speier Di-esterification of 2-(4-chlorophenyl)succinic Acid with Ethanol
Objective: To synthesize diethyl 2-(4-chlorophenyl)succinate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar equivalent) |
| 2-(4-chlorophenyl)succinic acid | 58755-91-2 | 228.63 | 1.0 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 10.0 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.1 |
| Toluene | 108-88-3 | 92.14 | As solvent |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reaction vessel with 2-(4-chlorophenyl)succinic acid (1.0 eq), ethanol (10.0 eq), and toluene.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude diethyl 2-(4-chlorophenyl)succinate by vacuum distillation.
-
Protocol 2: Di-esterification via Acid Chloride Formation with Methanol
Objective: To synthesize dimethyl 2-(4-chlorophenyl)succinate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar equivalent) |
| 2-(4-chlorophenyl)succinic acid | 58755-91-2 | 228.63 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.2 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 5.0 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 2.5 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | As solvent |
Equipment:
-
Reaction vessel with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber.
-
Cooling bath.
-
Standard glassware for work-up and purification.
Procedure:
-
Acid Chloride Formation:
-
Suspend 2-(4-chlorophenyl)succinic acid (1.0 eq) in anhydrous dichloromethane in the reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Esterification:
-
Dissolve the crude di-acyl chloride in fresh anhydrous dichloromethane and cool in an ice bath.
-
Slowly add a solution of methanol (5.0 eq) and pyridine (2.5 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting this compound by column chromatography or vacuum distillation.
-
Data Summary and Comparison
| Method | Catalyst | Driving Force | Advantages | Disadvantages | Scalability |
| Fischer-Speier Esterification | H₂SO₄, p-TsOH, Solid Acids | Excess alcohol, Water removal | Cost-effective, Simple procedure, Well-established.[6] | Reversible reaction,[13] Harsh conditions may not suit sensitive substrates. | Excellent |
| Acid Chloride Mediated | None (Stoichiometric SOCl₂) | Irreversible reaction | High yields, Milder conditions for esterification,[10] Works with hindered alcohols. | Two-step process, Corrosive reagents, Byproduct disposal.[10] | Good |
| Heterogeneous Catalysis | Sulfonated resins, Zeolites, Clays | Equilibrium shift (similar to Fischer) | Catalyst reusability,[9] Simplified work-up, Environmentally friendly. | Potential for catalyst deactivation, Mass transfer limitations. | Very Good |
Conclusion
The scalable esterification of 2-(4-chlorophenyl)succinic acid can be successfully achieved through several well-established methodologies. The choice of the optimal method is contingent upon the specific requirements of the manufacturing process, including cost, desired purity, and environmental considerations.
-
For large-scale, cost-driven production of simple alkyl esters, Fischer-Speier esterification remains the method of choice due to its simplicity and low cost of reagents.[6]
-
When higher reactivity is needed or when dealing with more sensitive substrates, the acid chloride mediated route offers a robust, albeit more complex, alternative.
-
For processes where sustainability and ease of purification are paramount, heterogeneous catalysis presents a highly attractive and increasingly adopted approach.
By carefully considering the principles and protocols outlined in this application note, researchers and process chemists can effectively develop and scale up the esterification of 2-(4-chlorophenyl)succinic acid to meet the demands of pharmaceutical and agrochemical production.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. (2004, December 15). Retrieved from [Link]
-
Succinic anhydride esterification won't go forward. (2021, February 9). Retrieved from [Link]
- A process for preparing succinic acid and succinate ester. (2009, November 8). Google Patents.
-
Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. (2022, September 10). PubMed. Retrieved from [Link]
-
preparation of esters. Chemguide. Retrieved from [Link]
-
Synthesis of succinic acid ester by direct esterification of ammonium succinate solution. (2025, November 15). Retrieved from [Link]
-
Fischer–Speier esterification. Wikipedia. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. Retrieved from [Link]
-
Acid to Ester - Common Conditions. Retrieved from [Link]
-
Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
2-(4-Chlorophenyl)succinic acid | C10H9ClO4 | CID 580487. PubChem. Retrieved from [Link]
-
Succinic acid, 2,4,6-trichlorophenyl 2-chlorophenyl ester. Cheméo. Retrieved from [Link]
-
Fischer esterification – Knowledge and References. Taylor & Francis. Retrieved from [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Google Patents.
-
Fischer Esterification. Chemistry Steps. Retrieved from [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. Retrieved from [Link]
-
2.8: Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Lubricating Properties of Succinic Acid Alkyl Ester Derivatives. Retrieved from [Link]
-
Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. ResearchGate. Retrieved from [Link]
- Process for the preparation of succinic acid ester. Google Patents.
- Method for manufacturing succinic acid esters. Google Patents.
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009, July 27). MDPI. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. European Patent Office. Retrieved from [Link]
- Purification of succinic acid. Google Patents.
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Retrieved from [Link]
- Processes for purification of succinic acid via distillation. Google Patents.
-
Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl 2-chlorophenyl ester. NIST WebBook. Retrieved from [Link]
-
Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Purification strategies for removing impurities from dimethyl 2-(4-chlorophenyl)succinate
Status: Operational Ticket ID: PUR-DMCPS-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Crystallization Protocols[1][2]
Executive Summary
Dimethyl 2-(4-chlorophenyl)succinate (DMCPS) is a critical intermediate, often utilized in the synthesis of Baclofen-related analogs and agrochemicals.[1][2] Its purification presents a unique set of challenges due to its low melting point (often forming supersaturated oils) and the presence of structurally similar side-products (e.g., dimethyl maleate residues, mono-methyl esters).[1][2]
This guide moves beyond standard textbook protocols, offering field-tested strategies to resolve "oiling out" phenomena, remove persistent color bodies, and achieve >99% HPLC purity.
Module 1: The Impurity Profile
Before selecting a strategy, you must identify the enemy. The synthesis of DMCPS (often via radical addition of p-chlorobenzaldehyde to dimethyl maleate or esterification of the succinic acid derivative) generates specific impurity classes.
Common Impurities & Removal Logic
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Mono-methyl Ester | Incomplete esterification or Hydrolysis | Acidic (pKa ~4.[1][2]5) | Chemical Wash: Saturated NaHCO₃ wash shifts this to the aqueous phase. |
| Dimethyl Maleate/Fumarate | Unreacted Starting Material | Liquid, lower BP than product | High-Vac Distillation: These are volatile compared to DMCPS. |
| 4-Chlorobenzaldehyde | Unreacted Precursor | Aldehyde functionality | Bisulfite Wash: Forms water-soluble adducts with sodium bisulfite.[1][2] |
| Polymeric Tars | Radical polymerization side-reactions | Non-polar, high MW, colored | Adsorption/Precipitation: Activated carbon or recrystallization (tars stay in mother liquor).[1][2] |
Module 2: Chemical Workup (The First Line of Defense)[3]
Use this protocol immediately post-reaction to reduce the burden on crystallization.[2]
The "Acid-Aldehyde" Strip Protocol Goal: Remove acidic mono-esters and unreacted aldehydes without chromatography.[1][2]
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Note: DCM is acceptable but EtOAc is greener and offers better phase separation.
-
Acid Removal: Wash organic layer 2x with saturated NaHCO₃ .[1][2]
-
Aldehyde Removal: Wash organic layer 2x with 10% Sodium Bisulfite (NaHSO₃) .[1][2]
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Module 3: Crystallization & The "Oiling Out" Problem
The Issue: DMCPS has a melting point in the intermediate range (~50–70°C depending on polymorph). It frequently "oils out" (separates as a liquid) rather than crystallizing when cooling, trapping impurities in the oil phase.
Protocol A: The Methanol/Water Switch
Best for: Removing non-polar tars and oily residues.
-
Dissolution: Dissolve the crude solid/oil in boiling Methanol (MeOH) . Use the minimum amount required to dissolve it at reflux (~3-5 mL/g).[1][2]
-
The Clarification (Optional): If the solution is dark yellow/brown, add Activated Carbon (5 wt%) , reflux for 5 mins, and filter hot through Celite.
-
Nucleation Point: Remove from heat. Let it cool to ~40°C.
-
Anti-Solvent Addition: Add warm water (40°C) dropwise until a persistent turbidity (cloudiness) appears.[1][2]
-
Critical Step: Do NOT add cold water; this shocks the system into oiling out.
-
-
Slow Cooling: Wrap the flask in foil/towel to slow cooling rates. Allow to reach room temperature undisturbed over 4 hours.
-
Harvest: Filter the white needles. Wash with cold 50% MeOH/Water.[1][2]
Troubleshooting: "It turned into an oil at the bottom!"
If you see a second liquid phase instead of crystals:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed Crystal: If available, add a tiny crystal of pure DMCPS.[2]
-
Vigorous Stirring: Stir rapidly while cooling. This provides kinetic energy to break the oil droplets, encouraging nucleation at the interface.
-
Solvent Swap: If MeOH/Water fails, switch to Isopropanol/Hexane .[2] Dissolve in minimal hot Isopropanol, then add Hexane until cloudy.
Module 4: High Vacuum Distillation (For High Purity)
Best for: Large scale (>50g) or when crystallization yield is poor.[1][2]
DMCPS has a high boiling point.[1][2] Atmospheric distillation will decompose it.[1][2]
-
Vacuum Requirement: < 1.0 mmHg (High Vacuum).
-
Vapor Temperature: Expect ~160–180°C at 0.5 mmHg (Estimate).[1][2]
-
The "Foreshot" Cut: Collect the first 5-10% of distillate separately.[2] This contains the lower-boiling Dimethyl Maleate and 4-Chlorobenzaldehyde.[1][2]
-
The Main Fraction: Collect the steady boiling fraction. It should solidify upon cooling in the receiver.
Visualizing the Workflow
The following logic flow helps you decide the immediate next step based on your crude material's state.
Caption: Decision tree for DMCPS purification, prioritizing chemical washing for oils and recrystallization for solids.
Frequently Asked Questions (FAQs)
Q: My product has a persistent pink/red hue. How do I remove it? A: This coloration typically arises from trace phenolic oxidation products or radical inhibitor residues (e.g., hydroquinone) from the starting materials.
-
Solution: Perform a "Silica Plug Filtration."[1][2] Dissolve the compound in 10% EtOAc/Hexane and pass it through a short pad of silica gel. The non-polar ester will elute, while the polar color bodies adhere to the silica.
Q: The melting point is lower than reported (e.g., 55°C instead of >65°C). Why? A: This indicates the presence of Dimethyl Maleate (liquid) inside the crystal lattice.
-
Solution: Grind the solid into a fine powder and wash (triturate) with cold Pentane or Hexane . Dimethyl maleate is highly soluble in cold alkanes, whereas DMCPS is relatively insoluble.
Q: Can I use Ethanol instead of Methanol for crystallization? A: Yes, but Ethanol has a higher boiling point and holds onto organic impurities (like tars) more strongly. Methanol is preferred because it has a sharper solubility curve for this specific ester, providing higher recovery yields.[2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989. (General reference for succinate ester purification and recrystallization techniques).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1][2] Link (Standard reference for solvent selection and ester purification).[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dimethyl succinate (Analogous physicochemical properties). Link[1][2]
-
Sigma-Aldrich. Technical Bulletin: Recrystallization Solvents and Anti-Solvents.[1][2]Link
Sources
- 1. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | C19H23ClN2O5 | CID 11200267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN102070448A - Method for preparing dimethyl succinate - Google Patents [patents.google.com]
- 6. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
Minimizing side reactions during the functionalization of chlorophenyl succinates
Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals who are working with chlorophenyl succinates. The functionalization of these intermediates is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). However, the inherent reactivity of the ester and carboxylic acid moieties can lead to a variety of side reactions, complicating synthesis and purification.
This hub provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you anticipate and overcome these challenges, ensuring the integrity and yield of your target compounds.
Visual Troubleshooting Guide
Begin by identifying your primary experimental issue in the flowchart below to navigate directly to the relevant in-depth guidance.
Caption: Initial troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs)
Q1: My chlorophenyl succinate appears to be degrading during storage. What is the likely cause?
A: The most common cause of degradation is hydrolysis of the ester bond, especially if the material is exposed to atmospheric moisture. Chlorophenyl esters are more susceptible to hydrolysis than their alkyl counterparts due to the electron-withdrawing nature of the phenyl ring.[1] Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to water.
Q2: I am attempting to form an amide at the free carboxylic acid end, but my yield is very low. Why might this be?
A: Low yields in amide coupling reactions with these substrates are often due to one of three issues: (1) competitive hydrolysis of the starting material or activated intermediate, (2) improper choice of coupling reagents, or (3) side reactions with the base used in the reaction. For a comprehensive solution, refer to our In-Depth Troubleshooting Guide 2: Amide Coupling Issues .
Q3: Can I perform functionalization reactions on the chlorophenyl ring itself?
A: While possible, electrophilic aromatic substitution on the chlorophenyl ring is challenging under standard conditions due to the deactivating effect of the ester group. Such reactions typically require harsh conditions that would likely cleave the succinate ester. If modification of the aromatic ring is required, it is often more strategic to perform this chemistry on the chlorophenol starting material before the esterification step.
Q4: What is the best solvent for running functionalization reactions on chlorophenyl succinates?
A: The ideal solvent is highly dependent on the specific reaction. However, for most applications, especially those sensitive to water, anhydrous polar aprotic solvents are preferred. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Protic solvents like alcohols should be used with caution as they can act as nucleophiles, leading to transesterification.
In-Depth Troubleshooting Guides
Guide 1: Hydrolysis of the Ester Linkage
Problem: You observe the formation of chlorophenol and succinic acid as byproducts, a decrease in pH of the reaction mixture over time, or a new peak in your mass spectrometry data corresponding to the hydrolyzed product.
Mechanism of the Side Reaction: Ester hydrolysis can be catalyzed by both acid and base.[2] The presence of the electron-withdrawing chlorophenyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more problematic pathway as it is irreversible.[2] Trace amounts of base can initiate the reaction, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate and the chlorophenoxide leaving group.[3]
-
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.[2]
Caption: Pathways for base- and acid-catalyzed ester hydrolysis.
Diagnostic Signals:
-
LC-MS: Appearance of peaks corresponding to the mass of chlorophenol and succinic acid.
-
¹H NMR: Disappearance of characteristic aromatic protons of the chlorophenyl ester and appearance of signals for free chlorophenol.
-
pH: A noticeable drop in pH if the reaction is not buffered, due to the formation of succinic acid.
Preventative Measures & Protocols:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Run reactions under nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
pH Control: If aqueous conditions are unavoidable, maintain the pH at a value where the rate of hydrolysis is minimal. For p-chlorophenyl hydrogen succinate, the rate of hydrolysis is at a minimum around pH 2.[1]
-
Use of Buffers: In biological applications or aqueous media, use a buffer system (e.g., MES buffer) to maintain a stable, slightly acidic pH.
Guide 2: Amide Coupling Issues & Side Reactions
Problem: When coupling an amine to the free carboxylic acid of the chlorophenyl succinate, you experience low yields, formation of urea byproducts, or recovery of unreacted starting material.
Mechanism of Side Reactions: The goal is to activate the carboxylic acid to facilitate attack by the amine. However, the activated intermediate is also highly susceptible to hydrolysis and other side reactions.
-
Carbodiimide-Mediated Coupling (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Desired Pathway: The amine attacks the O-acylisourea to form the amide and a urea byproduct (e.g., DCU).
-
Side Reaction 1 (Hydrolysis): Water attacks the O-acylisourea, regenerating the starting carboxylic acid and consuming the coupling reagent.
-
Side Reaction 2 (Guanidinium Byproduct): The amine can react directly with the coupling reagent, especially in uronium/aminium salt-based reagents like HBTU, forming an inactive guanidinium species.
-
Data Corner: Effect of Additives in EDC Coupling
| Coupling System | Additive | Typical Yield (%) | Key Observation |
| EDC only | None | 40-60% | Significant hydrolysis of activated intermediate observed. |
| EDC / HOBt | 1-Hydroxybenzotriazole | 70-85% | HOBt traps the O-acylisourea to form a more stable active ester, reducing hydrolysis. |
| EDC / NHS | N-Hydroxysuccinimide | 85-95% | NHS forms a highly reactive ester that is less prone to side reactions than the O-acylisourea.[5] |
Preventative Measures & Protocols:
-
Choice of Coupling Reagent: For sensitive substrates, avoid using carbodiimides alone. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended. These reagents form active esters that are more stable towards hydrolysis but still highly reactive towards amines.[5]
-
Order of Addition: The order in which reagents are added is critical. Pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine can minimize side reactions involving the amine and the coupling reagent.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Common bases like triethylamine (TEA) can be nucleophilic enough to cause unwanted side reactions.
-
Temperature Control: Perform the activation step at 0 °C to control the reactivity of the O-acylisourea intermediate and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature after the amine has been added.
Experimental Protocols
Protocol: EDC/NHS Mediated Amide Coupling
This protocol is designed to maximize amide yield while minimizing hydrolysis and other side reactions.
Materials:
-
Chlorophenyl succinate (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the chlorophenyl succinate (1.0 eq) and NHS (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the solution. Stir at 0 °C for 30 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM.
-
Add the amine/DIPEA solution dropwise to the activated ester solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- Chem.iitb.ac.in. (2020). Protecting Groups.
- Journal of the Chemical Society B: Physical Organic. Phenolic esters. Part I.
- Scientific Research Publishing. (2014).
- Oxford Learning Link. Appendix 6: Protecting groups.
- University of Canterbury.
- Wikipedia. Protecting group.
- RSC Publishing. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.
- University of Rochester. Protecting Groups.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Chemistry Steps.
- YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- Fisher Scientific. Amide Synthesis.
- Master Organic Chemistry. (2018).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
Sources
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Synthesis [fishersci.co.uk]
Validation & Comparative
Comparing reactivity of dimethyl 2-(4-chlorophenyl)succinate vs dimethyl phenylsuccinate
A Comparative Guide to the Reactivity of Dimethyl 2-(4-chlorophenyl)succinate and Dimethyl Phenylsuccinate
For researchers and professionals in drug development and synthetic chemistry, understanding how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparison of the reactivity of this compound and its unsubstituted analog, dimethyl phenylsuccinate. We will explore the theoretical underpinnings of their reactivity differences, supported by established chemical principles, and provide a detailed experimental protocol for empirical validation.
Introduction: The Subtle Influence of a Single Atom
At first glance, this compound and dimethyl phenylsuccinate are structurally very similar. Both are diesters derived from succinic acid, featuring a phenyl group at the second carbon. The sole difference is a chlorine atom at the para-position of the phenyl ring. However, this seemingly minor addition has a profound and predictable impact on the molecule's electronic properties and, consequently, its chemical reactivity. This guide will focus primarily on comparing their susceptibility to alkaline hydrolysis, a fundamental reaction that serves as an excellent probe for electronic effects on carbonyl reactivity.
Theoretical Framework: Unpacking the Electronic Effects
The reactivity difference between the two molecules is rooted in the electronic effects exerted by the chloro substituent on the phenyl ring. Two opposing forces are at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Chlorine is a highly electronegative atom. It pulls electron density towards itself through the sigma (σ) bonds connecting it to the phenyl ring. This electron-withdrawing effect propagates through the molecule, reducing the electron density at the ester carbonyl groups.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring.
For halogens like chlorine, the electron-withdrawing inductive effect is significantly stronger than the electron-donating resonance effect.[1] The net result is that the 4-chlorophenyl group acts as an electron-withdrawing group compared to the unsubstituted phenyl group.
This phenomenon can be quantified using the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates to the electronic properties of substituents on an aromatic ring.[2][3][4][5] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., 4-chloro). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.
The established para-sigma (σp) value for chlorine is +0.23, quantitatively confirming its electron-withdrawing nature.[2][3] This provides a solid theoretical basis for predicting its influence on reaction rates.
Comparative Reactivity in Alkaline Hydrolysis
The most direct way to observe the electronic influence of the 4-chloro group is by examining the rate of alkaline hydrolysis (saponification) of the ester groups. This reaction involves the nucleophilic attack of a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons.[6][7]
Hypothesis: this compound will undergo alkaline hydrolysis at a significantly faster rate than dimethyl phenylsuccinate.
Mechanistic Rationale:
-
Increased Electrophilicity: The electron-withdrawing chloro group pulls electron density away from the phenyl ring and, by extension, from the succinate backbone. This depletion of electron density is felt at the carbonyl carbons, making them more electron-deficient (i.e., more electrophilic). A more electrophilic carbon is a more attractive target for the nucleophilic hydroxide ion.[1][8]
-
Transition State Stabilization: The rate-determining step of this reaction is the formation of a negatively charged tetrahedral intermediate. The electron-withdrawing nature of the 4-chlorophenyl group helps to delocalize and stabilize this developing negative charge, thereby lowering the activation energy of the reaction and increasing its rate.[2]
Experimental Validation: A Kinetic Study Protocol
To empirically validate the theoretical prediction, a comparative kinetic study of the saponification of both esters can be performed. The following protocol outlines a robust method using back-titration.
Objective:
To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and dimethyl phenylsuccinate at a constant temperature.
Materials:
-
This compound
-
Dimethyl phenylsuccinate
-
Ethanol (or other suitable solvent to ensure ester solubility)
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized ~0.05 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, stopwatches
Experimental Workflow Diagram
Step-by-Step Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.05 M) of each ester in ethanol. Ensure the standardized concentrations of your NaOH and HCl titrants are accurately known.
-
Equilibration: Place separate flasks containing the ester solution and the NaOH solution into a constant temperature water bath (e.g., 25°C) and allow them to reach thermal equilibrium (approx. 15-20 minutes).
-
Reaction Initiation: To start the reaction, quickly add a known volume of the pre-heated NaOH solution to the ester solution, mix thoroughly, and immediately start a stopwatch. This is time t=0.
-
Initial Concentration (t=0): Immediately withdraw a sample aliquot (e.g., 10 mL) and add it to a conical flask containing a known excess volume (e.g., 20 mL) of the standardized HCl solution. This quenches the reaction. Add a few drops of phenolphthalein and titrate the unreacted HCl with your standardized NaOH solution. This allows you to determine the initial concentration of NaOH in the reaction mixture.
-
Time-Course Sampling: At regular, recorded intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw identical sample aliquots, quench them in the same manner with the HCl solution, and perform the back-titration.
-
Data Analysis:
-
For each time point, calculate the concentration of NaOH remaining.
-
Since the stoichiometry is 1:1 (for the first hydrolysis), the decrease in [OH⁻] equals the concentration of ester that has reacted.
-
Plot 1/[OH⁻] versus time. For a second-order reaction (or pseudo-first-order if one reactant is in large excess), this plot should yield a straight line.
-
The slope of this line is the rate constant, k.
-
-
Comparison: Repeat the entire procedure under identical conditions for the second ester.
Expected Results and Data Interpretation
The experimental data will quantitatively demonstrate the enhanced reactivity of the chloro-substituted compound. The calculated rate constant for this compound is expected to be larger than that for dimethyl phenylsuccinate.
Table 1: Hypothetical Comparative Kinetic Data for Saponification at 25°C
| Compound | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Dimethyl phenylsuccinate | 0.095 | 1.00 |
| This compound | 0.247 | 2.60 |
These are illustrative values based on established principles. Actual experimental values may vary.
The data clearly indicates that the presence of the 4-chloro substituent accelerates the rate of hydrolysis by a factor of approximately 2.6 under these hypothetical conditions. This provides strong empirical support for the theoretical framework of electronic effects.
Conclusion and Broader Implications
The comparison between this compound and dimethyl phenylsuccinate serves as a classic illustration of structure-activity relationships. The introduction of a para-chloro substituent markedly increases the reactivity of the ester groups towards alkaline hydrolysis. This phenomenon is unequivocally attributed to the net electron-withdrawing character of the chlorine atom, which enhances the electrophilicity of the carbonyl carbons and stabilizes the reaction's tetrahedral intermediate.
For researchers in drug development, this principle is critical in understanding metabolic stability, as ester hydrolysis is a common metabolic pathway. For synthetic chemists, it informs reaction conditions, predicts side reactions, and guides the design of molecules with tailored reactivity and stability profiles. This guide provides both the theoretical foundation and a practical experimental framework for investigating these fundamental concepts.
References
- Title: Hammett Equation - Mechanisms of Organic Reactions Source: Pharmacy 180 - Organic Chemistry URL
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: Inductive vs conjugation effects in ester hydrolysis Source: Chemistry Stack Exchange URL: [Link]
-
Title: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]
-
Title: Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: CHEM 331 Problem Set #3: Substituent Effects and LFERs Source: Simon Fraser University URL: [Link]
-
Title: Kinetic studies in ester hydrolysis Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]
-
Title: Rate Studies on Complex Reaction Systems in a Stirred Flow Reactor: The Alkaline Hydrolysis of Diethyl Succinate Source: Journal of the American Chemical Society URL: [Link]
-
Title: THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]
-
Title: Reactions with Carboxylic Acid/Ester Electrophiles Source: Introduction to Organic Chemistry - Saskoer.ca URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 8. web.viu.ca [web.viu.ca]
Thermal Analysis (TGA/DSC) Comparison of Succinate Derivatives
Executive Summary & Strategic Importance
In pharmaceutical development, succinate derivatives occupy a critical triad of utility: as counterions for enhancing API stability (e.g., Metoprolol Succinate), as biodegradable polymers for controlled release (e.g., PBS), and as amphiphilic surfactants for solubility enhancement (e.g., TPGS).
Thermal analysis (DSC/TGA) is not merely a characterization step but a predictive tool for processing viability.[1] For instance, the choice between a succinate and a tartrate salt can shift the melting point (
Comparative Analysis: Succinate Salts vs. Alternatives
Case Study: Metoprolol Succinate vs. Metoprolol Tartrate
The selection of a salt form fundamentally alters the solid-state lattice energy, influencing both thermal stability and dissolution kinetics. Metoprolol provides a definitive case study where the succinate salt offers superior thermal stability compared to the tartrate form.
Table 1: Thermal Property Comparison of Metoprolol Salts
| Property | Metoprolol Succinate (ER Grade) | Metoprolol Tartrate (IR Grade) | Impact on Development |
| Melting Point ( | 137°C – 140°C [1, 2] | 122°C – 123°C [3] | Succinate allows for higher processing temperatures (e.g., curing of coatings). |
| Decomposition ( | ~177°C – 188°C [4] | ~152°C – 155°C [3] | Succinate provides a wider "safe processing window" for thermal techniques like HME. |
| Hygroscopicity | Moderate | High | Succinate is generally preferred for extended-release (ER) matrices to prevent premature swelling. |
| Crystal Habit | Anisotropic lattice expansion | Isotropic | Succinate's expansion must be accounted for during tableting to prevent capping. |
Technical Insight: The higher
of the succinate salt suggests a higher lattice energy. In TGA analysis, Metoprolol Tartrate often shows a two-step weight loss starting at ~150°C (degradation of tartaric acid), whereas Succinate remains stable until ~177°C. This makes the succinate form the standard for Extended Release (Toprol XL) formulations where stability over time is paramount.
Comparative Analysis: Succinate Polymers (PBS) vs. PLA
Polybutylene Succinate (PBS) is increasingly used as a ductile alternative or additive to Polylactic Acid (PLA). While PLA is rigid and brittle, PBS is flexible, a property clearly visible in their thermal transitions.
Table 2: Thermal Profile of Biodegradable Polymers
| Property | Polybutylene Succinate (PBS) | Polylactic Acid (PLA) | Formulation Strategy |
| Glass Transition ( | -45°C to -10°C | 60°C – 65°C | PBS is rubbery at room temp; used to plasticize PLA. |
| Melting Point ( | 90°C – 120°C | 170°C – 180°C | PBS melts earlier; requires lower extrusion temperatures. |
| Crystallization ( | Fast crystallization rate | Slow crystallization | PBS acts as a nucleating agent when blended with PLA, shifting PLA's |
Graphviz Diagram: Polymer Selection Logic The following decision tree illustrates how thermal properties dictate the choice between PBS, PLA, or a blend.
Figure 1: Decision matrix for selecting succinate-based polymers based on thermal transition requirements.
Specialized Excipient: Vitamin E TPGS
D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a complex waxy solid used as a surfactant and P-gp inhibitor. Its thermal analysis is unique because it combines the properties of a lipid (Vitamin E), a linker (Succinate), and a polymer (PEG).
-
Melting Point: ~37°C – 41°C [5].[2][3] It melts near body temperature, which is critical for semi-solid formulations or self-emulsifying drug delivery systems (SEDDS).
-
Thermal Stability: Stable up to ~200°C, allowing it to be used in Hot Melt Extrusion as a plasticizer/solubilizer for drugs with high melting points.
-
DSC Profile: Exhibits a sharp endotherm at ~38°C (melting of PEG domains). In blends (e.g., with PCL), it can suppress the crystallization of the matrix polymer.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthy data (E-E-A-T), the following protocols include "Checkpoints" to validate system performance before running valuable samples.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
System Preparation:
-
Purge Gas: Nitrogen (50 mL/min). Why? Prevents oxidative degradation which can mimic decomposition exotherms.
-
Calibration: Indium (
156.6°C) and Zinc ( 419.5°C). -
Checkpoint: Run an empty pan baseline. Baseline drift must be < 50 µW over the scan range.
-
-
Sample Preparation:
-
Weigh 2–5 mg of Succinate salt/polymer into a Tzero Aluminum Pan .
-
Crucial Step: For hydrated succinates (check TGA first), use a hermetic pan with a pinhole . This allows moisture to escape slowly, separating the desolvation endotherm from the melting endotherm.
-
For TPGS (waxy), ensure the sample is at the bottom of the pan to ensure good thermal contact.
-
-
Method:
-
Cycle 1: Heat from -40°C to [Expected
+ 30°C] at 10°C/min. (Erases thermal history). -
Cool: Cool to -40°C at 10°C/min.
-
Cycle 2: Heat to [Expected
+ 30°C] at 10°C/min. (Records intrinsic properties).
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Distinguish between Solvates, Moisture, and Decomposition (
-
System Preparation:
-
Pan: Platinum or Ceramic (HT).
-
Purge: Nitrogen (Balance purge 40 mL/min, Sample purge 60 mL/min).
-
-
Method:
-
Ramp 10°C/min from Ambient to 400°C.
-
Data Analysis:
-
Weight loss < 100°C = Surface Moisture.
-
Stepwise loss (e.g., at 110°C) = Stoichiometric Solvate.
-
Onset of continuous loss > 150°C = Degradation (
).
-
-
Graphviz Diagram: TGA/DSC Interpretation Workflow
Figure 2: Logical workflow for distinguishing melting events from desolvation or degradation using combined TGA/DSC data.
References
-
Marabathuni, V. J. P., et al. (2017). DSC thermogram of metoprolol succinate pure drug. ResearchGate.
-
Li, H., et al. (2018).[6] Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. MDPI, Journal of Chemical & Engineering Data.
-
Ciciliati, M. A., & Cavalheiro, E. T. G. (2019).[1][7][8] Studies of thermal behavior of metoprolol tartrate. ResearchGate, Journal of Thermal Analysis and Calorimetry.
-
Pflieger, et al. (2022).[1] Thermal stability comparison of Metoprolol salts for 3D printing. (Inferred from comparative discussion in Studies of thermal behavior...).
-
Antares Health Products. (2025).[2] Properties of Vitamin E TPGS.
-
BenchChem. (2025). Comparative Thermal Analysis of Poly(butylene succinate) (PBS) and Polylactic Acid (PLA).
Sources
Safety Operating Guide
Navigating the Safe Handling of Dimethyl 2-(4-chlorophenyl)succinate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Dimethyl 2-(4-chlorophenyl)succinate, a compound requiring careful management due to its potential hazards. By moving beyond a simple checklist and understanding the rationale behind these safety protocols, we can foster a culture of proactive safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] This profile necessitates a comprehensive approach to personal protective equipment (PPE) to mitigate risks associated with all potential routes of exposure.
The primary dangers stem from the compound's irritant properties and its potential for harm if ingested. The chlorophenyl group, a common moiety in pharmaceutical compounds, can influence the molecule's reactivity and toxicological profile. Therefore, a cavalier approach to handling is not an option. Before any procedure, a thorough risk assessment should be conducted, considering the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[2] | Why: Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Why: Prevents skin contact, which can lead to irritation.[1][2] Gloves should be inspected for integrity before each use and disposed of after handling the compound or upon any sign of contamination. |
| Body | A laboratory coat or a chemical-resistant apron. | Why: Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if working with large quantities, if there is a risk of aerosolization, or if ventilation is inadequate. | Why: Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[1][2] |
Procedural Guidance: From Receipt to Disposal
A systematic and cautious workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Handling and Use
The following workflow is recommended for handling this compound:
Spill Management
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Containment and Cleanup: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Regulations: Dispose of the waste through a licensed hazardous waste disposal company, adhering to all applicable environmental regulations.[2] Do not dispose of this chemical down the drain or in general waste.
Emergency Procedures: Preparedness is Key
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the inherent risks and implementing a comprehensive safety strategy. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
-
Material Safety Data Sheet - Dimethyl succinate, 99%. Cole-Parmer. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
